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Compound of Interest

Compound Name:
2-Chloro-7-methoxyquinoline-3-

methanol

CAS No.: 333408-48-3

Cat. No.: B1595235

Get Quote

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol: Core Properties

and Applications

Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a

wide array of pharmacologically active compounds.[1][2] Their rigid, bicyclic aromatic structure

provides a unique framework for interacting with biological targets. Within this important class

of heterocycles, 2-Chloro-7-methoxyquinoline-3-methanol emerges as a highly versatile and

valuable building block for drug discovery and development. Its strategic functionalization—a

reactive chlorine atom at the 2-position, a nucleophilic methanol group at the 3-position, and an

electron-donating methoxy group at the 7-position—offers multiple avenues for chemical

modification and the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the fundamental properties of 2-
Chloro-7-methoxyquinoline-3-methanol, designed for researchers, scientists, and

professionals in drug development. We will delve into its physicochemical characteristics,
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synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a

synthetic intermediate.

Core Physicochemical Properties
The foundational properties of 2-Chloro-7-methoxyquinoline-3-methanol are summarized

below. These characteristics are critical for designing experimental conditions, including solvent

selection, reaction temperatures, and purification strategies.

Property Value Source

CAS Number 333408-48-3 [3]

Molecular Formula C₁₁H₁₀ClNO₂ [3][4]

Molecular Weight 223.66 g/mol [3][4]

Appearance Solid (form not specified) N/A

Boiling Point 391.4°C at 760 mmHg [5]

Density 1.342 g/cm³ [5]

Flash Point 190.5°C [5]

XLogP3 2.2 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
3 [5]

Rotatable Bond Count 2 [5]

Topological Polar Surface Area 42.4 Å² [5]

Note: Some properties like melting point and specific solubility data are not consistently

reported across commercial suppliers and may vary based on purity.

Synthesis and Reactivity Profile
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The utility of 2-Chloro-7-methoxyquinoline-3-methanol stems directly from its synthesis and

inherent reactivity. The molecule is typically prepared from its corresponding aldehyde, which

itself is synthesized via a well-established cyclization reaction.

Synthetic Pathway
The synthesis originates from a substituted acetanilide, which undergoes a Vilsmeier-Haack

reaction. This powerful formylation and cyclization process directly yields the 2-chloroquinoline-

3-carbaldehyde core. The subsequent step is a standard chemoselective reduction of the

aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This

reaction involves treating a substituted N-phenylacetamide with a Vilsmeier reagent (formed

from phosphorus oxychloride and DMF). The reaction proceeds through electrophilic

substitution and subsequent cyclization to build the quinoline ring system.[2]

Step 2: Reduction to 2-Chloro-7-methoxyquinoline-3-methanol. The aldehyde functional

group of the precursor is selectively reduced to a primary alcohol. This transformation is

typically achieved with high efficiency using mild reducing agents like sodium borohydride

(NaBH₄) in an alcoholic solvent such as methanol or ethanol. The choice of NaBH₄ is crucial as

it avoids the reduction of the quinoline ring or cleavage of the C-Cl bond, which could occur

with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Step 1: Vilsmeier-Haack Reaction
Step 2: Selective Reduction

m-Methoxyacetanilide POCl₃, DMF 2-Chloro-7-methoxyquinoline-3-carbaldehyde
Cyclization NaBH₄, MeOH

2-Chloro-7-methoxyquinoline-3-methanol

Reduction

Click to download full resolution via product page

Caption: Synthetic route to 2-Chloro-7-methoxyquinoline-3-methanol.
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The chemical personality of 2-Chloro-7-methoxyquinoline-3-methanol is defined by three

key functional groups, making it a trifunctional synthetic intermediate.

C2-Chloride (The "Handle"): The chlorine atom at the 2-position is the most versatile site for

modification. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This

allows for the introduction of a wide variety of substituents, including amines, thiols, and

alkoxides. This reactivity is the primary reason for its utility in building diverse chemical

libraries for drug screening.

C3-Methanol (The "Connector"): The primary alcohol can be readily oxidized to the

corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization.

Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) for

substitution reactions or used in esterification or etherification reactions.

Quinoline Ring (The "Scaffold"): The aromatic ring system can undergo electrophilic aromatic

substitution, although the existing substituents will direct the position of new groups. The

nitrogen atom in the ring also imparts basic properties and can be quaternized.
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Caption: Key reactive sites of 2-Chloro-7-methoxyquinoline-3-methanol.

Applications in Drug Discovery
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including

antimalarial, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] 2-
Chloro-7-methoxyquinoline-3-methanol serves as a key intermediate in the synthesis of

novel compounds for screening against these and other therapeutic targets.

The strategic value of this molecule lies in its ability to act as a scaffold for generating libraries

of analogues. For example, in the development of kinase inhibitors, a common strategy

involves an SₙAr reaction at the C2 position to introduce a "hinge-binding" amine moiety, while

the C3-methanol group can be extended to interact with other regions of the ATP-binding
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pocket. A notable example of a drug synthesized from a related chloroquinoline is Lenvatinib,

where the chloro-group is displaced in a key synthetic step.[6]
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Functionalization
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1. Dissolve Aldehyde
in MeOH

2. Cool to 0°C

3. Add NaBH₄

portion-wise

4. Warm to RT,
Stir 2-3h

5. Monitor by TLC

6. Quench with H₂O

7. Concentrate

8. Extract with EtOAc

9. Wash (NaHCO₃, Brine)

10. Dry & Concentrate

11. Purify

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1595235/docs?utm_src=pdf-body-img#2-chloro-7-methoxyquinoline-3-methanol-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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